molecular formula C9H13NO2 B1434825 methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1803592-73-5

methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B1434825
CAS RN: 1803592-73-5
M. Wt: 167.2 g/mol
InChI Key: ZQFOQRVAFCDPPT-UHFFFAOYSA-N
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Description

“Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques such as infrared spectroscopy, which can provide information about the types of bonds present in the molecule . Other techniques such as nuclear magnetic resonance (NMR) could provide information about the structure and connectivity of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrroles are aromatic and can undergo electrophilic aromatic substitution reactions. The isopropyl group could potentially undergo reactions depending on the conditions, and the carboxylate group could participate in various reactions typical of carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a pyrrole derivative, it would likely be a polar compound due to the presence of the nitrogen atom in the ring and the carboxylate group. It would likely be soluble in polar solvents .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential therapeutic uses .

properties

IUPAC Name

methyl 2-propan-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFOQRVAFCDPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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